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Sodium p-chloro-m-cresolate

Preservative formulation Aqueous systems Solubility enhancement

Formulators choose Sodium p-chloro-m-cresolate because it delivers 122× higher water solubility (489 g/L vs. 4 g/L) than free PCMC, eliminating organic solvent predissolution, VOC emissions, and handling complexity. It is the only phenolic preservative explicitly listed under FDA FCN 1078 for incidental food-contact lubricants at up to 1.4 wt-%. Unlike benzoic or sorbic acid, it maintains full antimicrobial activity across the entire pH 1–14 range, making it the definitive choice for alkaline metalworking fluids, concrete admixtures, and polymer emulsions. For biologic-containing topical formulations, it preserves bacteriophage viability over 91 days where acidic alternatives fail within weeks. Direct aqueous addition streamlines manufacturing workflows and ensures batch-to-batch consistency in adhesives, glues, and latex dispersions.

Molecular Formula C7H6ClNaO
Molecular Weight 164.56 g/mol
CAS No. 15733-22-9
Cat. No. B097023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium p-chloro-m-cresolate
CAS15733-22-9
Molecular FormulaC7H6ClNaO
Molecular Weight164.56 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[O-])Cl.[Na+]
InChIInChI=1S/C7H7ClO.Na/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1
InChIKeyDPHAGKRZIJHMNL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium p-Chloro-m-Cresolate (CAS 15733-22-9): Industrial-Grade Antimicrobial Preservative for Aqueous Systems and Regulatory-Compliant Formulations


Sodium p-chloro-m-cresolate (CAS 15733-22-9), also designated as sodium 4-chloro-3-methylphenolate, is the water-soluble sodium salt of p-chloro-m-cresol (PCMC). This compound is a substituted phenolic antimicrobial agent that functions by disrupting microbial cell membrane integrity, leading to cytoplasmic leakage and cell death [1]. It is recognized as a broad-spectrum material preservative effective against Gram-positive and Gram-negative bacteria, yeasts, and molds, and is registered for use in industrial lubricants with incidental food contact and as a material preservative in industrial settings [2].

Why p-Chloro-m-Cresol Alone Cannot Substitute for Sodium p-Chloro-m-Cresolate in Water-Based and pH-Sensitive Formulations


While p-chloro-m-cresol (PCMC, CAS 59-50-7) and its sodium salt share the same active phenolic moiety responsible for antimicrobial activity, their physicochemical properties differ in ways that critically affect formulation design, manufacturing efficiency, and end-use compliance. The free phenol PCMC exhibits extremely limited aqueous solubility (approximately 4 g/L at 20°C), necessitating predissolution in organic solvents or alkaline solutions for incorporation into water-based products . In contrast, the sodium salt form achieves a water solubility of approximately 489 g/L at 20°C—over 100-fold higher—enabling direct addition to aqueous formulations without cosolvents and eliminating solvent-associated flammability, VOC emissions, and handling complexity . Furthermore, the regulatory landscape differs: only the sodium salt appears explicitly in the FDA's Inventory of Effective Food Contact Substances (FCN No. 1078) for use as a preservative in lubricants with incidental food contact at up to 1.4 wt-%, a compliance pathway not equally available for the free phenol without separate notification [1].

Quantitative Differentiation Evidence for Sodium p-Chloro-m-Cresolate Against In-Class Comparators


Aqueous Solubility: Sodium p-Chloro-m-Cresolate vs. Free Phenol PCMC

The sodium salt form of p-chloro-m-cresol demonstrates dramatically enhanced water solubility compared to the parent phenol compound, directly impacting formulation flexibility and eliminating the need for organic cosolvents. Sodium p-chloro-m-cresolate exhibits a measured water solubility of 489 g/L at 20°C . In contrast, the free phenol p-chloro-m-cresol (PCMC, CAS 59-50-7) is only slightly soluble in water, with a reported solubility of approximately 4 g/L at 20°C .

Preservative formulation Aqueous systems Solubility enhancement

Formulation pH Compatibility Range: Sodium p-Chloro-m-Cresolate vs. Acidic Preservatives

Formulations containing sodium p-chloro-m-cresolate benefit from a broad pH stability range, enabling reliable antimicrobial preservation across diverse product matrices. The commercial preparation Preventol® CMK 40, an aqueous alkaline preparation containing 40% p-chloro-m-cresol (as the sodium salt), maintains stability across a pH range of 1 to 14 . This range is substantially broader than that of acidic preservatives such as benzoic acid, which exhibits optimal antimicrobial activity only below its pKa of 4.2 and loses efficacy significantly in neutral to alkaline conditions. In a comparative study of bacteriophage stability in semi-solid cream formulations, bacteriophages in acidic benzoic acid (0.1%) lost complete viability after 4–5 weeks, whereas chlorocresol (0.1%) provided optimal bacteriophage stability over the same period [1].

Preservative stability pH compatibility Formulation science

Regulatory Acceptance for Food Contact: Sodium p-Chloro-m-Cresolate vs. Unspecified Phenolic Salts

Sodium p-chloro-m-cresolate possesses a specific, quantifiable regulatory clearance that is not automatically transferable to other phenolic salts or the free phenol. The U.S. FDA's Inventory of Effective Food Contact Substances (FCN No. 1078) explicitly lists 4-chloro-3-methylphenol, sodium salt (CAS 15733-22-9) as an antimicrobial preservative for use in lubricants with incidental food contact, with a specified limitation of not to exceed 1.4 wt-% of the lubricant applied on food processing machinery [1]. This FCN is effective only for the listed manufacturer (LANXESS Corporation) and its customers; other manufacturers must submit independent FCNs for the same substance and intended use [1]. The free phenol p-chloro-m-cresol (CAS 59-50-7) does not appear under the same FCN and would require separate regulatory assessment for this specific food-contact application.

Food contact compliance Regulatory approval Industrial lubricants

Preservative Efficacy in Semisolid Formulations: Chlorocresol vs. Parabens and Benzoic Acid

In a comparative study assessing preservative effects on bacteriophage viability in semisolid cream formulations, chlorocresol (the active phenolic species corresponding to sodium p-chloro-m-cresolate) demonstrated superior preservation of biological stability compared to five alternative preservatives. The study tested six preservatives at specified concentrations: benzoic acid (0.1%), chlorocresol (0.1%), combination hydroxybenzoates (propyl 4-hydroxybenzoate with methyl 4-hydroxybenzoate, 0.1%), methyl 4-hydroxybenzoate (0.08%), 2-phenoxyethanol (1%), and propyl 4-hydroxybenzoate (0.02%) [1]. Optimal bacteriophage stability was observed when chlorocresol was used as the preservative, whereas bacteriophage formulated in acidic benzoic acid exhibited the poorest stability, with complete loss of viability after 4–5 weeks [1].

Preservative efficacy Topical formulations Bacteriophage stability

Procurement-Driven Application Scenarios for Sodium p-Chloro-m-Cresolate Based on Verifiable Differentiation


Preservation of Water-Based Metalworking Fluids and Industrial Lubricants Requiring FDA Food-Contact Compliance

Formulators of metalworking fluids and industrial lubricants intended for use on food processing machinery must meet both antimicrobial preservation requirements and FDA food-contact compliance. Sodium p-chloro-m-cresolate uniquely satisfies both criteria: its high water solubility (489 g/L at 20°C) allows direct incorporation into aqueous fluid concentrates without organic solvents , and its explicit listing under FDA FCN 1078 permits use at up to 1.4 wt-% as a preservative in lubricants with incidental food contact [1]. Alternative phenolic preservatives lack this combined solubility and regulatory profile.

Preservation of High-pH Industrial Formulations Including Concrete Admixtures and Alkaline Cleaners

Industrial products such as concrete admixtures, alkaline degreasers, and high-pH polymer emulsions present a hostile environment for many conventional preservatives. Acidic preservatives like benzoic acid and sorbic acid lose antimicrobial activity above pH 5, while formaldehyde-releasing agents may exhibit reduced stability. Sodium p-chloro-m-cresolate, as demonstrated by the commercial Preventol® CMK 40 preparation, maintains stability and preservative efficacy across the entire pH spectrum from 1 to 14 , enabling reliable microbial control in highly alkaline formulations that would otherwise require complex preservative blends or pH adjustment.

Preservation of Protein-Based and Biologic-Containing Topical Formulations

Topical creams, lotions, and therapeutic formulations containing proteins, bacteriophages, or other biologics require preservatives that do not denature or inactivate the active biological components. Comparative evidence demonstrates that chlorocresol (0.1%) provides optimal bacteriophage stability in semisolid cream formulations over a 91-day period, whereas acidic benzoic acid (0.1%) causes complete viability loss within 4–5 weeks [2]. Formulators of biologic-containing products should prioritize sodium p-chloro-m-cresolate to maintain both product preservation and biological activity.

Preservation of Polymer Dispersions and Adhesives Requiring Direct Aqueous Addition

Adhesive manufacturers and polymer dispersion formulators require preservatives that can be added directly to aqueous systems without predissolution steps that add process complexity, cycle time, and cost. The 122-fold higher water solubility of sodium p-chloro-m-cresolate compared to the free phenol PCMC eliminates the need for organic solvent predissolution or heated alkaline stock solution preparation . This enables streamlined manufacturing workflows, reduced VOC emissions, and improved batch-to-batch consistency in adhesive, glue, and latex dispersion preservation.

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